![molecular formula C26H30Br2O3 B12897036 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan CAS No. 834892-38-5](/img/structure/B12897036.png)
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two cyclohexylmethoxy groups at the 2 and 8 positions on the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan typically involves multiple steps, starting from commercially available dibenzofuran. The general synthetic route includes:
Bromination: Dibenzofuran is brominated at the 3 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated dibenzofuran is then subjected to alkylation with cyclohexylmethanol in the presence of a base like potassium carbonate or sodium hydride to introduce the cyclohexylmethoxy groups at the 2 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and reduce human error.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer bromine atoms or altered functional groups.
Wissenschaftliche Forschungsanwendungen
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 2,8-Dibromo-3,7-dimethoxydibenzo[b,d]furan
Uniqueness
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of cyclohexylmethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and specific reactivity.
Eigenschaften
CAS-Nummer |
834892-38-5 |
|---|---|
Molekularformel |
C26H30Br2O3 |
Molekulargewicht |
550.3 g/mol |
IUPAC-Name |
3,7-dibromo-2,8-bis(cyclohexylmethoxy)dibenzofuran |
InChI |
InChI=1S/C26H30Br2O3/c27-21-13-23-19(11-25(21)29-15-17-7-3-1-4-8-17)20-12-26(22(28)14-24(20)31-23)30-16-18-9-5-2-6-10-18/h11-14,17-18H,1-10,15-16H2 |
InChI-Schlüssel |
VRHUVHSKOHGXIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Br)OCC5CCCCC5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




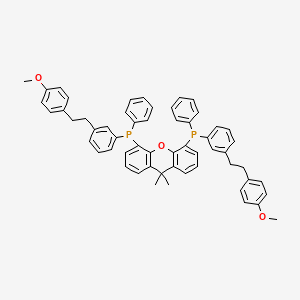
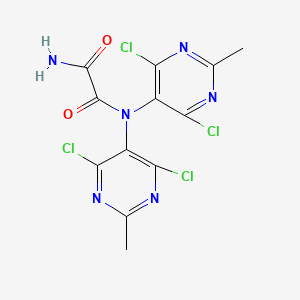
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
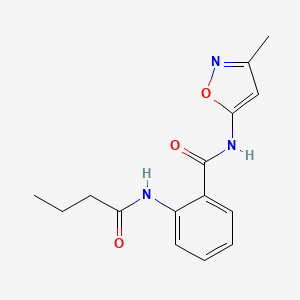
![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
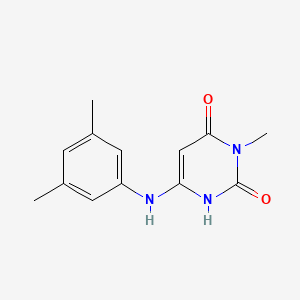
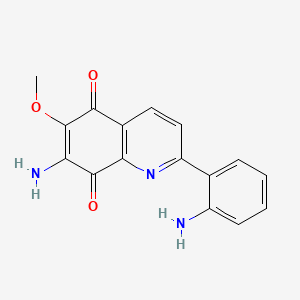
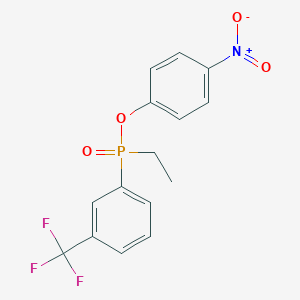
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)

